molecular formula C13H13F3O2 B2401050 1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid CAS No. 878217-65-3

1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid

Cat. No.: B2401050
CAS No.: 878217-65-3
M. Wt: 258.24
InChI Key: APRXSIMKSSZHHM-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C13H13F3O2 and a molecular weight of 258.24 g/mol . This compound features a cyclopentane ring substituted with a carboxylic acid group and a trifluoromethylphenyl group. It is known for its applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

The synthesis of 1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The specific pathways involved depend on the context of its use.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c14-13(15,16)10-5-3-4-9(8-10)12(11(17)18)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRXSIMKSSZHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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